7-(3-methoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one
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Description
7-(3-methoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that has been synthesized using various methods. The compound has shown promising results in various scientific studies, including its application in drug discovery and development.
Scientific Research Applications
Neuroprotective Agents
This compound has been studied for its potential as a neuroprotective agent . Neuroprotection is a critical strategy for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s derivatives may help in reducing neuronal death and restoring neuronal function .
Anti-neuroinflammatory Agents
The anti-neuroinflammatory properties of this compound make it a candidate for treating conditions like Alzheimer’s disease and Parkinson’s disease. By inhibiting the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha, it can potentially reduce inflammation in the brain .
Energetic Materials
Research on related compounds indicates potential applications in the development of energetic materials. These materials are used in various fields, including defense and space exploration, for their high-energy release properties .
Chemical Synthesis
The compound’s structure could serve as a building block in chemical synthesis, leading to the creation of novel compounds with diverse biological activities. Its unique scaffold can be modified to produce derivatives with specific desired properties .
properties
IUPAC Name |
7-(3-methoxyphenyl)-2-methyl-5-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-22-19-20(27-14)18(16-9-6-10-17(13-16)26-2)23-24(21(19)25)12-11-15-7-4-3-5-8-15/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVNAUMEPZOOSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CCC3=CC=CC=C3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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